7-Hydroxypteridine-6-carboxylic acid
Overview
Description
7-Hydroxypteridine-6-carboxylic acid is a pteridine derivative with the molecular formula C7H4N4O3 This compound is known for its unique structure, which includes a pteridine ring system with a hydroxyl group at the 7th position and a carboxylic acid group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxypteridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid, followed by oxidation to yield the desired product .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxypteridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pteridine derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of pteridines.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various pteridine derivatives with modified functional groups, which can have different chemical and biological properties .
Scientific Research Applications
7-Hydroxypteridine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other pteridine derivatives and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Hydroxypteridine-6-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a cofactor in enzymatic reactions, influencing the metabolism of other pteridines and related compounds. The hydroxyl and carboxylic acid groups play crucial roles in its binding to enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Pterin: A basic pteridine compound with similar structural features but lacking the hydroxyl and carboxylic acid groups.
Biopterin: A reduced form of pteridine with additional functional groups, commonly found in biological systems.
Sepiapterin: Another pteridine derivative with distinct functional groups and biological roles.
Uniqueness: 7-Hydroxypteridine-6-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its role in biological systems make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
7-oxo-8H-pteridine-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O3/c12-6-4(7(13)14)10-3-1-8-2-9-5(3)11-6/h1-2H,(H,13,14)(H,8,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ININMFLHQXATDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)NC(=O)C(=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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